N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of two aromatic rings, one with a methoxy group and the other with a methyl group, connected through an oxalamide linkage
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with o-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxalamide products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxalamide products with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated oxalamide derivatives.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxybenzyl)-N2-(o-tolyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.
N1-(2-methoxybenzyl)-N2-(o-tolyl)carbamate: Contains a carbamate linkage instead of an oxalamide linkage.
Uniqueness
N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its urea and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)19-17(21)16(20)18-11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXWSJUNCBVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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